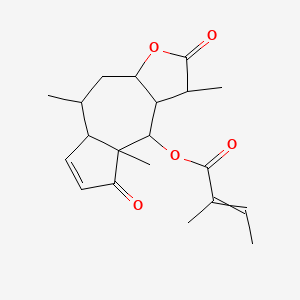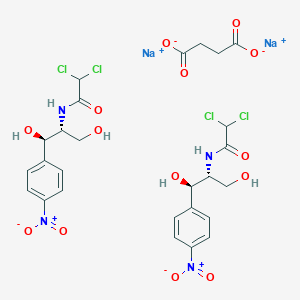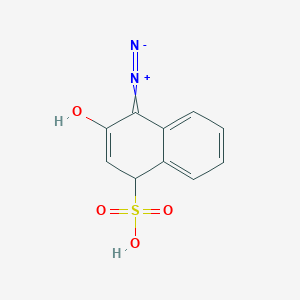
Brevilin-A; 6-OAP; 6-O-Angeloylplenolin; 6OAngeloylplenolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brevilin A is a naturally occurring sesquiterpene lactone derived from the medicinal herb Centipeda minima. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. Brevilin A has been shown to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a crucial role in cell growth, survival, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brevilin A can be synthesized through various organic synthesis methodologies. One common approach involves the extraction of Brevilin A from Centipeda minima using solvents such as methanol or ethanol. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Brevilin A typically involves large-scale extraction from Centipeda minima. The plant material is processed to obtain a crude extract, which is then subjected to further purification steps to isolate Brevilin A. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Brevilin A undergoes various chemical reactions, including:
Oxidation: Brevilin A can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring structure of Brevilin A, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the Brevilin A molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various Brevilin A derivatives with modified chemical structures and potentially enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Brevilin A exerts its effects primarily by inhibiting the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including growth, survival, and proliferation. By blocking the activity of Janus kinases, Brevilin A prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the expression of target genes involved in cancer progression . Additionally, Brevilin A induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Comparison with Similar Compounds
Brevilin A is unique among sesquiterpene lactones due to its potent inhibition of the JAK-STAT signaling pathway. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-cancer properties, but it primarily targets the nuclear factor-kappa B (NF-κB) pathway.
Artemisinin: Known for its anti-malarial activity, this compound also exhibits anti-cancer properties by inducing oxidative stress in cancer cells.
Costunolide: A sesquiterpene lactone that inhibits the NF-κB pathway and exhibits anti-inflammatory and anti-cancer activities.
Brevilin A’s unique ability to inhibit the JAK-STAT pathway sets it apart from these similar compounds, making it a valuable candidate for further research and therapeutic development .
Properties
IUPAC Name |
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPZVXLWANEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B13396699.png)
![(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13396706.png)


![5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester](/img/structure/B13396729.png)



![13-Cyclopentyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;iron](/img/structure/B13396750.png)
![(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid](/img/structure/B13396758.png)

![5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13396775.png)

![4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B13396781.png)
